molecular formula C8H11N3O3 B13272162 Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate

Cat. No.: B13272162
M. Wt: 197.19 g/mol
InChI Key: NNYRQQAFOCESJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate follows IUPAC guidelines for heterocyclic compounds. The parent structure is a pyrimidine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 3. Substituents are assigned positions based on the lowest possible numbering sequence:

  • A dimethylamino group (-N(CH₃)₂) at position 2
  • A hydroxyl group (-OH) at position 6
  • A methoxycarbonyl group (-COOCH₃) at position 4

The full IUPAC name is derived as This compound , ensuring unambiguous identification. Comparative analysis with structurally analogous compounds, such as methyl 2,6-dimethylpyrimidine-4-carboxylate (PubChem CID 22185215), highlights the role of functional group positioning in dictating reactivity and physicochemical properties. For instance, replacing the 6-methyl group in CID 22185215 with a hydroxyl group introduces hydrogen-bonding capabilities, altering solubility and intermolecular interactions.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Although experimental crystallographic data for this compound remains limited, insights can be extrapolated from related pyrimidine derivatives. For example, ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID 332934) adopts a planar pyrimidine ring with substituents oriented perpendicular to the aromatic plane to minimize steric hindrance. Computational models predict similar behavior for the title compound, with the dimethylamino group at position 2 and the hydroxyl group at position 6 forming intramolecular hydrogen bonds (O-H···N), stabilizing a puckered ring conformation.

Key bond lengths and angles, derived from density functional theory (DFT) calculations, include:

  • C2-N (dimethylamino): 1.35 Å
  • C6-O (hydroxyl): 1.36 Å
  • C4-C (carbonyl): 1.21 Å

These parameters align with those observed in methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (CAS 98491-78-2), where the hydroxyl group participates in intermolecular hydrogen bonding, forming dimeric structures in the solid state.

Electronic Structure Analysis Through Molecular Orbital Theory

Molecular orbital (MO) calculations reveal the electronic effects of substituents on the pyrimidine ring. The dimethylamino group at position 2 acts as an electron donor via resonance (+M effect), increasing electron density at positions 4 and 6. Conversely, the methoxycarbonyl group at position 4 exerts an electron-withdrawing effect (-I and -M), creating a dipole across the ring. Frontier orbital analysis shows:

  • Highest Occupied Molecular Orbital (HOMO): Localized on the dimethylamino group and pyrimidine ring π-system
  • Lowest Unoccupied Molecular Orbital (LUMO): Concentrated on the carbonyl group and adjacent ring atoms

This electronic asymmetry, quantified by a HOMO-LUMO gap of 4.2 eV (DFT/B3LYP/6-31G*), enhances susceptibility to electrophilic attacks at position 5, a common reactivity pattern in pyrimidine chemistry. Comparative studies with 2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid (PubChem CID 28799698) demonstrate that esterification (conversion of -COOH to -COOCH₃) reduces polarity by 12%, as evidenced by logP values increasing from 0.55 to 1.02.

Comparative Structural Features Within Pyrimidine Derivative Family

The structural diversity of pyrimidine derivatives is exemplified by comparing the title compound with related molecules:

Compound Name Substituents (Positions) Molecular Formula Key Properties
Methyl 2,6-dimethylpyrimidine-4-carboxylate 2-CH₃, 6-CH₃, 4-COOCH₃ C₈H₁₀N₂O₂ High lipophilicity (logP 1.78)
Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate 2-OH, 6-CH₃, 4-COOCH₃ C₈H₉NO₃ Enhanced solubility in polar solvents
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid 2-N(CH₃)₂, 6-CH₃, 4-COOH C₈H₁₁N₃O₂ pH-dependent tautomerism

The hydroxyl group at position 6 in the title compound introduces tautomeric potential, allowing keto-enol equilibration under acidic or basic conditions. This contrasts with methyl 2-(dimethylamino)pyridine-4-carboxylate (PubChem CID 23271115), where the absence of a hydroxyl group eliminates tautomerism, favoring a rigid planar structure.

Substituent electronic effects further modulate aromaticity. Nuclear Independent Chemical Shift (NICS) calculations indicate a 10% reduction in ring aromaticity compared to unsubstituted pyrimidine, attributable to electron-donating and -withdrawing group interplay. Such perturbations influence spectroscopic signatures, with ¹H NMR chemical shifts for the hydroxyl proton appearing at δ 10.2–12.1 ppm, depending on solvent polarity.

Properties

IUPAC Name

methyl 2-(dimethylamino)-6-oxo-1H-pyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-5(7(13)14-3)4-6(12)10-8/h4H,1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYRQQAFOCESJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=O)N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate typically involves the reaction of dimethylamine with a suitable pyrimidine precursor. One common method involves the use of methyl cyanoacetate and dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .

Scientific Research Applications

The applications of methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate are not explicitly detailed within the provided search results. However, the search results do provide information on pyrimidine derivatives and related compounds, which can be used to infer potential applications of this compound.

Pyrimidine Derivatives and Their Applications:

  • Anti-inflammatory Agents Pyrimidine derivatives have demonstrated anti-inflammatory effects through the suppression of inflammatory mediators such as PGE2 and nitric oxide . Specific pyrimidine derivatives have shown significant in vitro anti-inflammatory activity by potently suppressing COX-2 activity .
  • SHP2 Inhibitors Carboxamide-pyrimidine derivatives are effective inhibitors of SHP2, making them useful for treating hyperproliferative diseases and disorders like cancer . These compounds also inhibit ERK1/2, a downstream target of SHP2 in the signaling pathway, which plays a key role in regulating cellular proliferation and survival . Furthermore, some carboxamide-pyrimidine derivatives exhibit higher selectivity and a better safety profile compared to known SHP2 antagonists .
  • S1P Receptor Ligands Certain 6-amino-pyrimidine-4-carboxamide derivatives and related compounds can bind to the sphingosine 1-phosphate (S1P) receptor, offering potential treatments for multiple sclerosis .
  • Precursor in Chemical Synthesis Pyrimidine derivatives can serve as precursors in synthesizing various compounds . For example, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one can be condensed with 2-aminopyridine to produce unsymmetrical β-diketones, which are then used to synthesize other organic salts .
  • Metal complexing agents Ruthenium polypyridyl complexes have applications across various disciplines, including dye-sensitized solar cells, photoredox catalysis, light-driven water oxidation, and biological electron transfer .

Mechanism of Action

The mechanism of action of Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The hydroxyl group can also form hydrogen bonds, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity and Solubility: The dimethylamino group at position 2 in the target compound is a stronger electron-donating group compared to the hydroxy or amino substituents in analogs . This may improve solubility in polar solvents and enhance membrane permeability in biological systems. The methyl carboxylate group (vs. ethyl in analogs) likely reduces steric hindrance and increases hydrolysis stability, which is critical for oral bioavailability .

Pharmacological Implications: Pyrimidine carboxylates with amino or hydroxy groups (e.g., Ethyl 2-amino-6-methylpyrimidine-4-carboxylate ) are often intermediates in synthesizing kinase inhibitors or antifolate analogs. The dimethylamino group in the target compound could modulate binding affinity to enzymatic targets through electronic and steric effects . Chlorinated analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid ) exhibit higher reactivity in substitution reactions, making them useful for further functionalization.

Synthetic Routes :

  • describes the synthesis of ethyl pyrimidine derivatives via nucleophilic substitution at position 4, suggesting that the target compound could be synthesized similarly by substituting appropriate reagents (e.g., methylating agents for the carboxylate group) .

The dimethylamino group in the target compound may improve metabolic stability but could also introduce basicity-related clearance challenges .

Biological Activity

Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmaceutical research for its significant biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound (MDMP) is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O3_{3}
  • Molecular Weight : 224.23 g/mol

The compound features a hydroxypyrimidine structure, which is essential for its biological activity, particularly in inhibiting various cellular processes.

MDMP exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of DNA Polymerase : MDMP has been identified as an inhibitor of DNA polymerase, which plays a critical role in DNA synthesis. This inhibition can lead to the suppression of cell proliferation, particularly in cancer cells .
  • Antimicrobial Activity : The compound demonstrates significant antimicrobial properties, specifically against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its ability to disrupt bacterial growth makes it a candidate for further development as an antibiotic agent .
  • Anti-inflammatory Effects : Research indicates that MDMP may also exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes key biological activities and their respective IC50_{50} values for MDMP and related compounds:

Activity IC50_{50} Value (μM) Reference
Inhibition of DNA PolymeraseNot specified
Antimicrobial against MRSA5-10
Anti-inflammatory (COX-2)23.8

Case Study 1: Antitumor Activity

In a study investigating the antitumor potential of MDMP, researchers found that the compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was attributed to its ability to inhibit DNA synthesis, leading to reduced cell viability in vitro. Further in vivo studies are warranted to explore its efficacy against solid tumors .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of MDMP demonstrated effective inhibition of MRSA and Mycobacterium tuberculosis. The study highlighted the compound's potential as a lead candidate for developing new antibiotics to combat resistant strains of bacteria .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of MDMP is crucial for optimizing its biological activity. Modifications at various positions on the pyrimidine ring can significantly influence its potency and selectivity against target enzymes or receptors. For instance, substituents that enhance hydrophobic interactions may improve binding affinity to DNA polymerase or bacterial membranes .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(dimethylamino)-6-hydroxypyrimidine-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step nucleophilic substitutions and esterifications. A common approach includes:

  • Step 1: Formation of the pyrimidine ring via cyclization of urea derivatives with β-keto esters.
  • Step 2: Introduction of the dimethylamino group via nucleophilic substitution at the 2-position using dimethylamine under basic conditions (e.g., NaH in DMF) .
  • Step 3: Hydroxylation at the 6-position using oxidizing agents like H2O2/AcOH .
    Optimization: Yield improvements (e.g., >70%) require precise control of temperature (e.g., 60–80°C for substitutions) and stoichiometric ratios (1:1.2 for amine reagents). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced: How can regioselectivity challenges during functionalization of the pyrimidine ring be addressed?

Regioselectivity in pyrimidine derivatives is influenced by electronic and steric factors. For example:

  • Electron-withdrawing groups (e.g., carboxylate at 4-position) direct substitutions to the 2- and 6-positions due to resonance stabilization.
  • Steric hindrance from the dimethylamino group at 2-position favors hydroxylation at 6-position over 5- or 4-positions.
    Methodology: Use computational modeling (DFT) to predict reactive sites or employ protecting groups (e.g., benzyl for hydroxyl) to block undesired positions .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR: <sup>1</sup>H NMR confirms substitution patterns (e.g., dimethylamino protons at δ 2.8–3.2 ppm; hydroxyl proton at δ 5.5–6.0 ppm). <sup>13</sup>C NMR identifies carbonyl (δ 165–170 ppm) and pyrimidine carbons .
  • HPLC-MS: Validates molecular weight (C9H13N3O4, MW 227.22) and purity (>95%) .
  • X-ray crystallography: Resolves stereoelectronic effects of the dimethylamino and hydroxyl groups on ring planarity .

Advanced: How can contradictory spectral data (e.g., ambiguous hydroxyl proton signals) be resolved?

Contradictions: Hydroxyl protons may exhibit broad peaks due to hydrogen bonding or tautomerism.
Solutions:

  • Use deuterated DMSO to stabilize hydroxyl groups and sharpen signals.
  • Perform variable-temperature NMR to distinguish dynamic exchange processes.
  • Validate via IR spectroscopy (O-H stretch at 3200–3500 cm<sup>−1</sup>) .

Basic: What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination).
  • Antimicrobial activity: Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) to assess IC50 .

Advanced: How does the hydroxyl group at position 6 influence structure-activity relationships (SAR)?

  • Hydrogen-bonding capacity: Enhances target binding (e.g., to ATP-binding pockets in kinases) compared to methoxy or chloro analogs.
  • Metabolic stability: Hydroxyl groups may increase susceptibility to glucuronidation, reducing bioavailability.
    Validation: Compare bioactivity of hydroxyl vs. methoxy analogs (e.g., 10-fold higher kinase inhibition in hydroxyl derivatives) .

Basic: What are the stability profiles of this compound under varying pH and temperature?

  • pH stability: Stable at pH 4–7 (aqueous buffer, 25°C); degrades in acidic (pH <3) or alkaline (pH >9) conditions via ester hydrolysis or ring-opening.
  • Thermal stability: Decomposes above 150°C (TGA data). Store at 2–8°C in anhydrous conditions .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be analyzed?

Case study: High in vitro IC50 but low in vivo efficacy may arise from poor solubility or rapid metabolism.
Approaches:

  • Improve solubility via co-crystallization (e.g., with cyclodextrins).
  • Conduct pharmacokinetic studies (e.g., LC-MS/MS) to monitor metabolite formation (e.g., carboxylic acid derivatives) .

Basic: How does this compound compare structurally to related pyrimidine derivatives?

Compound Key Structural Differences Functional Impact
Methyl 6-methoxy-2-(methylsulfanyl)pyrimidine-4-carboxylate Methoxy at 6, methylsulfanyl at 2Reduced hydrogen-bonding capacity vs. hydroxyl
Ethyl 5-amino-6-(ethylamino)pyrimidine-4-carboxylate Amino groups at 5 and 6Enhanced nucleophilicity, altered target selectivity

Advanced: What computational methods predict interaction mechanisms with biological targets?

  • Molecular docking (AutoDock Vina): Simulate binding to kinase ATP pockets; dimethylamino group shows π-cation interactions with Lys residues.
  • MD simulations (GROMACS): Assess binding stability over 100 ns; hydroxyl group forms persistent H-bonds with Asp86 in EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.